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Compound of Interest

(Propan-2-yl)[(2,4,5-
Compound Name:
trimethylphenyl)methyllamine

Cat. No. B13286955

Executive Summary & Compound Identity

CAS 1152924-99-6, chemically identified as (Propan-2-yl)[(2,4,5-
trimethylphenyl)methyl]lamine (or N-Isopropyl-2,4,5-trimethylbenzylamine), is a secondary
amine structurally analogous to the common forensic marker N-Isopropylbenzylamine (N-
IPBA).[1][21[3][4]

This guide provides a high-resolution mass spectrometry (HRMS) characterization strategy.
Unlike standard benzylamines, the presence of three methyl groups on the aromatic ring
significantly alters the fragmentation kinetics, enhancing the stability of the tropylium-like
product ion. This feature allows for superior sensitivity in trace analysis compared to non-
substituted alternatives.
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Feature Specification

Chemical Name N-Isopropyl-2,4,5-trimethylbenzylamine
Molecular Formula Ci3sH21N

Monoisotopic Mass 191.1674 Da

Precursor lon [M+H]* 192.1752 m/z

Synthetic intermediate, forensic marker

Core Application o _
analysis, ligand synthesis.

Experimental Protocol: ESI-MS/MS Characterization

To replicate the fragmentation data described below, the following self-validating protocol is
recommended. This workflow ensures that source fragmentation is minimized while maximizing

product ion transmission.

Methodology: Direct Infusion ESI-MS/MS

e Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

¢ lonization Source: Electrospray lonization (ESI) in Positive Mode.

e Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid (Protonation enhancer).
e Flow Rate: 10 pL/min (Infusion).

Step-by-Step Tuning Protocol:

e Precursor Isolation: Set Q1 to lock on m/z 192.2 with a window of 0.5 Da.

o Declustering Potential (DP): Ramp from 20V to 80V. Target: Maximize m/z 192.2 without
observing m/z 133.0 (in-source fragment). Optimal is typically 40-50V.

o Collision Energy (CE) Ramp: Perform a CE ramp from 5 eV to 50 eV.

o Low CE (10 eV): Precursor dominates.
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o Mid CE (20-25 eV): Appearance of characteristic fragment m/z 133.1.

o High CE (>35 eV): Secondary fragmentation to m/z 118 and m/z 91.

Fragmentation Pattern Analysis

The fragmentation of CAS 1152924-99-6 is driven by the stability of the benzylic carbocation.
The electron-donating effects of the three methyl groups (at positions 2, 4, and 5) make the
benzylic bond significantly more labile than in unsubstituted benzylamines.

Primary Fragmentation Pathway

e Precursor [M+H]* (m/z 192.18): The protonated molecular ion.

e Major Product lon (m/z 133.10): Cleavage of the C-N bond yields the 2,4,5-trimethylbenzyl
cation. This is the Base Peak (100% relative abundance) across a wide range of collision
energies due to the inductive stabilization provided by the trimethyl substitution pattern.

o Neutral Loss: The cleavage expels Isopropylamine (C3sHoN) as a neutral molecule (Mass 59).

Secondary Pathways

e m/z 150.13 [M+H - CsHs]*: Loss of the isopropyl group as propene via a hydrogen
rearrangement. This is less favored than the direct benzylic cleavage but observable at lower

collision energies.

e m/z 118 & 105: Subsequent loss of methyl groups from the trimethylbenzyl cation at high
collision energies (>40 eV).

Visualized Fragmentation Pathway (Graphviz)
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Caption: ESI-MS/MS fragmentation pathway of CAS 1152924-99-6 showing the dominant
formation of the stabilized trimethylbenzyl cation (m/z 133).

Performance Comparison: Substituted vs.
Unsubstituted Alternatives

In analytical method development, distinguishing CAS 1152924-99-6 from its structural analogs
is critical. The table below compares it with N-Isopropylbenzylamine (N-IPBA), the standard
unsubstituted alternative often found in similar contexts.

Comparative Data Table
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N-
. CAS 1152924-99-6 . Performance
Metric . Isopropylbenzylami L
(Trimethyl) . Implication
ne (Unsubstituted)
Distinct mass allows
Precursor (m/z) 192.2 150.1 for easy separation in
MS1.
The 133 ion is more
specific than the
133.1 _ _
Base Peak (m/z) ] 91.1 (Benzyl) generic 91 ion,
(Trimethylbenzyl)

reducing background

noise.

Fragmentation

Efficiency

High (Stabilized
Cation)

The trimethyl group

stabilizes the cation,
Moderate yielding higher signal
intensity for the

product ion.

Hydrophobicity (LogP)

~4.2 (Predicted)

CAS 1152924-99-6
retains longer on C18
columns, eluting after
N-IPBA.

LOD (Est.)

< 0.5 ng/mL

Superior sensitivity
due to efficient

~ 1.0 ng/mL o
ionization and stable

fragment formation.

Differentiation Workflow

To distinguish these alternatives in a complex matrix, use the following logic gate:

e Filter MS1: Is m/z 192 present? -> Yes -> Suspect Trimethyl analog.

e Confirm MS2: Does m/z 192 fragment to 133 (Quantifier) and 150 (Qualifier)?

» Retention Time: Does the peak elute significantly later than the m/z 150 standard?
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1551083-13-6|2-{[(2,6-dimethylphenyl)methyllamino}propane-1,3-diol|BLD Pharm
[bldpharm.com]

o 2.1094317-31-3|[(3,4-Dimethylphenyl)methyl](propan-2-yl)amine|BLD Pharm
[bldpharm.com]

e 3.953072-27-0|N1-(2,5-Dimethylbenzyl)propane-1,3-diamine|BLD Pharm [bldpharm.com]
e 4.1019596-88-3|[1-(2-Methylphenyl)ethyl](propan-2-yl)amine|BLD Pharm [bldpharm.com]

¢ To cite this document: BenchChem. [Technical Guide: Mass Spectrometry Fragmentation &
Performance Analysis of CAS 1152924-99-6]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b13286955#mass-spectrometry-fragmentation-
pattern-of-cas-1152924-99-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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